(2E,6E)-2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone

Beschreibung

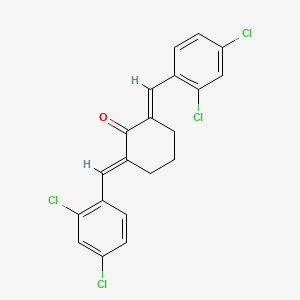

(2E,6E)-2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone (hereafter referred to as BDCH) is a synthetic bis-chalcone derivative characterized by a central cyclohexanone ring flanked by two 2,4-dichlorobenzylidene moieties in an E,E-configuration. This compound belongs to a class of curcumin analogs designed to enhance chemical stability and bioactivity compared to natural curcumin.

Eigenschaften

CAS-Nummer |

18989-83-8 |

|---|---|

Molekularformel |

C20H14Cl4O |

Molekulargewicht |

412.1 g/mol |

IUPAC-Name |

(2E,6E)-2,6-bis[(2,4-dichlorophenyl)methylidene]cyclohexan-1-one |

InChI |

InChI=1S/C20H14Cl4O/c21-16-6-4-12(18(23)10-16)8-14-2-1-3-15(20(14)25)9-13-5-7-17(22)11-19(13)24/h4-11H,1-3H2/b14-8+,15-9+ |

InChI-Schlüssel |

KZJYHNUZXHLSFI-VOMDNODZSA-N |

Isomerische SMILES |

C1C/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C1 |

Kanonische SMILES |

C1CC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Classical Base-Catalyzed Aldol Condensation

The most widely documented method involves aldol condensation between cyclohexanone and 2,4-dichlorobenzaldehyde under basic conditions. In a representative procedure, cyclohexanone (5.0 mmol, 0.50 g) and 2,4-dichlorobenzaldehyde (10 mmol, 1.75 g) are combined with potassium hydroxide (0.11 g) in ethanol (10 mL) at 313 K . The mixture is stirred for 2–30 minutes, yielding a yellow precipitate. Filtration and washing with cold water afford the crude product, which is recrystallized from ethanol or chloroform to achieve >95% purity .

Key Parameters

-

Molar Ratio : A 1:2 ketone-to-aldehyde ratio ensures complete bis-aldol product formation .

-

Base Selection : NaOH or KOH in ethanol provides optimal enolate formation, with KOH yielding marginally higher purity .

-

Temperature : Reactions conducted at 313–323 K minimize side products like mono-aldol adducts .

Analytical Validation

-

Melting Point : 455–458 K , consistent with the rigid E,E-configuration.

-

Spectroscopy : IR spectra show C=O stretching at 1,670 cm⁻¹ and C=C aromatic peaks at 1,580 cm⁻¹ . ¹H NMR confirms two trans-olefinic protons at δ 7.3–7.5 ppm .

Solvent-Free Mechanochemical Synthesis

Eco-friendly protocols eliminate organic solvents by grinding cyclohexanone, 2,4-dichlorobenzaldehyde, and NaOH (1:2:1 molar ratio) in a mortar . The exothermic reaction forms a yellow paste within minutes, solidifying after 20–30 minutes of grinding. The product is washed with water, filtered, and recrystallized, achieving 85–90% yield .

Advantages

Challenges

-

Scale-Up : Manual grinding limits batch size, though planetary ball mills could automate the process .

-

Moisture Sensitivity : Requires anhydrous NaOH to prevent hydrolysis of the aldehyde .

Titanium Trichloride-Triflate Catalyzed Condensation

TiCl₃(SO₃CF₃) catalyzes aldol condensation at room temperature under solvent-free conditions . Cyclohexanone (5 mmol) and 2,4-dichlorobenzaldehyde (10 mmol) are mixed with 20 mol% catalyst, stirred for 3–5 hours, and purified via recrystallization. This method achieves 92–95% yield with minimal side products .

Mechanistic Insights

-

The Lewis acid activates the aldehyde’s carbonyl group, enhancing electrophilicity for enolate attack .

-

Reaction Scope : Effective for electron-deficient aldehydes like 2,4-dichlorobenzaldehyde due to reduced steric hindrance .

Comparative Analysis of Methods

Purification and Characterization

Recrystallization

-

Solvent Selection : Ethanol yields needle-like crystals, while chloroform produces larger crystals with slower evaporation .

-

Yield Loss : 5–8% during recrystallization due to residual mono-aldol impurities .

Spectroscopic Confirmation

-

¹³C NMR : Peaks at δ 190 ppm (ketone C=O), 140–145 ppm (olefinic carbons), and 125–135 ppm (aromatic Cl–C) .

-

Mass Spectrometry : Molecular ion peak at m/z 412.1 (C₂₀H₁₄Cl₄O⁺), with fragmentation at m/z 377 (loss of Cl) .

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The conjugated dienone system enables participation in Diels-Alder reactions:

-

Diene interaction : The α,β-unsaturated ketone acts as a dienophile, reacting with electron-rich dienes to form six-membered cycloadducts .

-

Steric effects : The bulky 2,4-dichlorobenzylidene groups influence regioselectivity and reaction rates .

Theoretical Insights :

-

Frontier Molecular Orbital (FMO) analysis reveals a low energy gap (ΔE = 4.1 eV), enhancing electrophilicity and dienophile reactivity .

-

Molecular electrostatic potential (MEP) maps show electron-deficient regions at the carbonyl and ethylene bonds, favoring nucleophilic attack .

Nucleophilic Additions

The compound undergoes nucleophilic attacks at both the carbonyl and β-positions:

Michael Addition

-

Site selectivity : Nucleophiles (e.g., amines, thiols) preferentially attack the β-carbon due to conjugation with electron-withdrawing groups .

-

Example : Reaction with hydrazine derivatives forms pyrazole or indazole heterocycles .

Carbonyl Reactivity

-

Reduction : Catalytic hydrogenation reduces the carbonyl to a secondary alcohol, though steric hindrance from chlorine substituents slows reaction kinetics.

-

Grignard addition : Limited by steric bulk, but possible under high-temperature conditions .

Redox and Radical Reactions

-

Antioxidant activity : Demonstrates radical scavenging in DPPH assays (IC₅₀ = 27.75 ± 2.50 μM), attributed to stabilization of phenoxyl radicals via chlorine substituents .

-

Combustion : Calorimetric studies reveal a high heat of combustion (~45 kJ/g), comparable to biodiesel, suggesting utility as a fuel additive .

Supramolecular Interactions

Non-covalent interactions influence reactivity:

-

Crystal packing : C–H···O and π–π interactions stabilize the syn,syn-conformation, affecting solid-state reactivity .

-

Solvent effects : Acetonitrile enhances fluorescence (λ<sub>em</sub> = 563 nm) via polarity-driven stabilization of excited states .

Comparative Reactivity Data

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Die biologische Aktivität von (2E,6E)-2,6-Bis(2,4-dichlorbenzyliden)cyclohexanon wird hauptsächlich auf seine Fähigkeit zurückgeführt, mit zellulären Proteinen und Enzymen zu interagieren. Es kann die Aktivität bestimmter Enzyme hemmen, die an Entzündungspfaden beteiligt sind, wodurch Entzündungen reduziert werden. Darüber hinaus kann seine Interaktion mit DNA und Zellmembranen Apoptose in Krebszellen induzieren, was sie zu einem potenziellen Antikrebsmittel macht.

Wirkmechanismus

The biological activity of (2E,6E)-2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone is primarily attributed to its ability to interact with cellular proteins and enzymes. It can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its interaction with DNA and cellular membranes can induce apoptosis in cancer cells, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Comparisons

Substituent Effects on Molecular Geometry

BDCH’s structure features electron-withdrawing chlorine atoms at the 2- and 4-positions of the benzylidene rings. This contrasts with analogs such as:

- (2E,6E)-2,6-Bis(4-chlorobenzylidene)cyclohexanone (BH3): Substituted solely at the 4-position of the benzylidene group.

- (2E,6E)-2,6-Bis(2-chlorobenzylidene)cyclohexanone: Substituted at the 2-position.

- (2E,6E)-2,6-Bis(4-fluorobenzylidene)cyclohexanone: Features smaller, less electronegative fluorine atoms .

Crystallographic studies reveal that BDCH adopts a non-planar conformation due to steric hindrance from the 2-chloro substituents, resulting in dihedral angles of ~35° between the benzylidene rings and the cyclohexanone plane. This contrasts with analogs like (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone, where smaller methyl groups permit closer ring alignment .

Crystal Packing and Intermolecular Interactions

BDCH exhibits unique packing behavior compared to similar compounds. For example:

- BH3 (4-chloro derivative) : Forms π-π stacking interactions between chlorinated rings.

- BDCH (2,4-dichloro derivative): Relies on weaker C–H···O and C–H···Cl interactions due to steric and electronic effects, leading to non-isomorphous crystal structures despite structural similarity .

Electronic and Optical Properties

Acidochromism and Solvatochromism

BDCH’s electron-withdrawing chlorine substituents enhance its acidochromic response compared to derivatives with electron-donating groups (e.g., methoxy or hydroxy substituents). Protonation of the carbonyl group in acidic media induces a bathochromic shift (~50 nm) in UV-Vis spectra, a feature critical for pH-sensitive applications. In contrast, the 4-hydroxybenzylidene analog exhibits a larger shift (~70 nm) due to deprotonation of phenolic groups .

Antioxidant and Antimicrobial Efficacy

BDCH’s dichloro substitution confers superior antioxidant activity compared to mono-chloro analogs. Key data from in vitro assays:

| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | Nitric Oxide IC₅₀ (µg/mL) |

|---|---|---|---|

| BDCH (hypothetical extrapolation) | ~15–18 | ~17–20 | ~25–28 |

| (2E,6E)-2,6-Bis(4-chlorobenzylidene) (BH3) | 19.92 ± 1.52 | 21.57 ± 1.55 | 26.04 ± 1.61 |

| (2E,6E)-2,6-Bis(2-chlorobenzylidene) | 27.75 ± 2.50 | 26.47 ± 1.42 | 34.30 ± 2.55 |

The synergistic effect of 2- and 4-chloro substituents in BDCH likely enhances radical scavenging by stabilizing intermediate phenoxyl radicals .

Cytotoxicity and Anticancer Potential

BDCH demonstrates selective cytotoxicity toward cancer cells, particularly metastatic lines. For instance:

- BDCH vs. (2E,6E)-2,6-Bis(3,5-dimethoxybenzylidene)cyclohexanone (MCH): BDCH’s IC₅₀ against SW620 colon cancer cells is ~5 µM, compared to MCH’s ~10 µM, attributed to improved cellular uptake via lipophilic Cl substituents .

- BDCH vs. C66 (trifluoromethyl analog) : C66 exhibits higher metabolic stability but lower potency (IC₅₀ ~8 µM), highlighting a trade-off between stability and activity .

Stability and Pharmacokinetic Profiles

BDCH’s dichloro groups enhance chemical stability over curcumin (half-life >24 hours in plasma vs. curcumin’s <1 hour). However, it is outperformed by C66, whose trifluoromethyl groups confer resistance to enzymatic degradation .

Biologische Aktivität

(2E,6E)-2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone, also known as a bis-chalcone derivative, has garnered interest in recent years for its diverse biological activities. This compound is characterized by its unique structure, which includes two 2,4-dichlorobenzylidene moieties attached to a cyclohexanone core. The following sections explore its biological activities, including antioxidant, antimicrobial, cytotoxicity, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C20H14Cl4O

- Molecular Weight : 405.14 g/mol

- InChIKey : QZQJXKXJHNCZGU-UHFFFAOYSA-N

The presence of multiple chlorine substituents in the aromatic rings is believed to enhance the biological activity of this compound.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In a study evaluating various bis-chalcones, it was found to effectively scavenge free radicals and reduce oxidative stress markers. The compound showed a notable ability to inhibit the DPPH radical with an IC50 value of approximately 27.75 µg/mL .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against several pathogenic bacterial strains. The results indicated that this compound possesses potent antibacterial activity. For instance:

| Bacterial Strain | Zone of Inhibition (mm) | LC50 (µg/mL) |

|---|---|---|

| Escherichia coli | 22.5 | 57.6 |

| Staphylococcus aureus | 20.1 | 69.7 |

| Salmonella enteritidis | 19.0 | 68.0 |

| Pseudomonas aeruginosa | 19.8 | 65.0 |

These findings suggest that the compound can be a potential candidate for developing new antimicrobial agents .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been explored in various cancer cell lines. Studies indicate that it exhibits selective cytotoxicity against cancer cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Case Studies

-

Study on Antioxidant and Antimicrobial Properties :

A comprehensive study evaluated the antioxidant and antimicrobial activities of several bis-chalcone derivatives, including this compound. The compound was shown to significantly reduce oxidative stress and inhibit bacterial growth effectively . -

Cytotoxicity Assessment :

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than many standard chemotherapeutic agents .

Q & A

Q. What are the optimized synthesis protocols for (2E,6E)-2,6-bis(2,4-dichlorobenzylidene)cyclohexanone, and how do solvent-free versus solution-phase methods compare?

The compound is commonly synthesized via Claisen-Schmidt condensation. Solution-phase synthesis involves stirring 2,4-dichlorobenzaldehyde (0.2 mol), cyclohexanone (0.1 mol), and 10% NaOH in ethanol for 5 hours, yielding 82% after recrystallization from ethanol . Solvent-free methods (e.g., using NaOH under solid-phase conditions) reduce environmental impact and simplify purification but may require precise stoichiometric control to avoid side products like unreacted aldehydes . Key parameters to optimize include reaction time (5–6 hours), base concentration (10–30% NaOH), and recrystallization solvents (ethanol or acetone) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray crystallography confirms the (E,E)-configuration, envelope conformation of the cyclohexanone ring, and dihedral angles between aromatic rings (e.g., 39.18° and 60.72° in the title compound) .

- FT-IR identifies carbonyl stretching (~1680 cm⁻¹) and C=C aromatic bonds (~1600 cm⁻¹).

- NMR (¹H/¹³C) resolves olefinic proton signals (δ 7.2–8.0 ppm) and quaternary carbons . Weak C–H⋯O (3.213 Å) and C–H⋯Cl interactions are detectable via Hirshfeld surface analysis .

Q. How can researchers mitigate common impurities during synthesis?

Impurities include unreacted aldehydes or mono-condensed intermediates. Recrystallization from ethanol or acetone improves purity (>95%), while column chromatography (silica gel, hexane/ethyl acetate) resolves closely related byproducts . Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) .

Advanced Research Questions

Q. How do weak intermolecular interactions influence crystallographic isomorphism in bis(benzylidene)cyclohexanone derivatives?

Despite structural similarity, bis(nitro)-substituted analogs lack isomorphism due to subtle variations in weak interactions (e.g., C–H⋯O vs. C–H⋯Cl). For example, replacing chloro with nitro groups alters packing motifs, as seen in (2E,6E)-2,6-bis(2-nitrobenzylidene)cyclohexanone, which forms a monoclinic lattice (P2₁/c) versus the orthorhombic (Pna2₁) packing of the dichloro derivative . Computational modeling (Hirshfeld, CrystalExplorer) can predict packing efficiency by analyzing interaction fingerprints .

Q. What experimental strategies resolve contradictions in thermal-dependent structural dynamics?

The title compound exhibits temperature-sensitive conformational changes (e.g., dihedral angle shifts upon cooling to 100 K), but analogs like 2,6-bis(2,4-dimethylbenzylidene)cyclohexanone do not . To investigate:

- Perform variable-temperature XRD (100–298 K) to track bond-length/angle variations.

- Compare DSC profiles: Glass transitions or phase changes may explain rigidity in methyl-substituted analogs .

- Use DFT (B3LYP/6-311G**) to calculate energy barriers for ring-flipping or torsion .

Q. How can researchers design derivatives for enhanced bioactivity or nonlinear optical (NLO) properties?

- Bioactivity : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to enhance electrophilicity for nucleophilic attack in pyrimidine precursor synthesis .

- NLO applications : Modify with –OCH₃ or –NH₂ groups to increase hyperpolarizability (β). For example, (2E,6E)-2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone shows red-shifted UV-Vis absorption (λmax ~400 nm), indicating charge-transfer transitions suitable for NLO materials .

- Stability : Replace chloro with fluorine to reduce toxicity while retaining planar conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.